1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)
Description
Properties
IUPAC Name |
[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S2/c14-19(15,16)17-6-1-2-7-8(3-6)13-10(12-7)9-4-18-5-11-9/h1-5H,(H,12,13)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTJWBDCONMFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)NC(=N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242170 | |
| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
962-28-7 | |
| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxythiabenzazole sulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5XZ8PP2KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Condensation
Reaction Conditions :
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Substrates : 5-Methoxy-o-phenylenediamine (1.0 eq) and 4-cyanothiazole (1.1 eq)
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Catalyst : Hydrochloric acid (1.5 eq)
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Solvent : Water or water-methanol mixtures (1:1 v/v)
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Temperature : Reflux at 100°C
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Duration : 6–8 hours
Mechanism :
The reaction proceeds via nucleophilic attack of the diamine on the nitrile group of 4-cyanothiazole, followed by cyclodehydration to form the benzimidazole ring. The methoxy group at the 5-position remains intact during this step.
Alternative Approaches
While the patent method is optimal, other routes involve pre-functionalized intermediates:
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Nitro Reduction Pathway : Starting with 5-nitro-o-phenylenediamine, condensation with 4-cyanothiazole followed by nitro reduction (SnCl₂/HCl) yields the amine intermediate, which is diazotized and hydrolyzed to introduce the hydroxyl group.
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Protection-Deprotection Strategy : Using tert-butyldimethylsilyl (TBDMS)-protected diamine precursors prevents undesired side reactions during cyclization.
Introduction of the 5-Hydroxyl Group
The methoxy-protected intermediate (5-methoxy-2-(4-thiazolyl)-1H-benzimidazole) undergoes demethylation to reveal the hydroxyl group.
Demethylation via HBr/Acetic Acid
Reaction Conditions :
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Reagent : 48% HBr in acetic acid (5.0 eq)
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Temperature : 110°C
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Duration : 4 hours
Mechanism :
The methoxy group is cleaved via nucleophilic substitution, yielding 5-hydroxy-2-(4-thiazolyl)-1H-benzimidazole.
Catalytic Hydrogenation
Reaction Conditions :
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Catalyst : Pd/C (10% w/w)
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Solvent : Ethanol
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Pressure : 50 psi H₂
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Temperature : 25°C
Outcome :
This method avoids acidic conditions but requires longer reaction times (12–16 hours) and achieves lower yields (65–72%).
Sulfation of the 5-Hydroxyl Group
The final step involves esterification of the hydroxyl group with sulfuric acid to form the hydrogen sulfate derivative.
Direct Sulfation with Sulfuric Acid
Reaction Conditions :
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Reagent : Concentrated H₂SO₄ (2.0 eq)
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Solvent : Pyridine (to neutralize excess acid)
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Temperature : 0–5°C (ice bath)
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Duration : 2 hours
Mechanism :
The hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur in H₂SO₄ to form the sulfate ester.
Sulfur Trioxide-Pyridine Complex
Reaction Conditions :
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Reagent : SO₃-pyridine complex (1.2 eq)
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Solvent : Dichloromethane
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Temperature : 25°C
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Duration : 1 hour
Advantages :
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Higher selectivity and milder conditions.
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Reduced side reactions compared to H₂SO₄.
Optimization and Scalability
Industrial-scale production prioritizes cost-effectiveness and purity. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
Hyoscyamine sulfate undergoes various chemical reactions, including:
Reduction: Reduction of hyoscyamine can yield tropine, another important tropane derivative.
Substitution: Hyoscyamine can undergo substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Tropinone
Reduction: Tropine
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1H-Benzamidazol-5-ol derivatives are being explored for their potential as antihistamine agents . These compounds can selectively inhibit the H1 histamine receptor, making them suitable for treating allergic conditions such as rhinitis and asthma. The ability to act without central nervous system side effects is particularly noteworthy, as it enhances patient compliance and reduces adverse effects associated with traditional antihistamines .
Antimicrobial Activity
Research indicates that compounds related to 1H-Benzamidazol-5-ol exhibit antimicrobial properties . Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. This aspect is crucial given the global rise in antibiotic resistance .
Agricultural Applications
The thiazole moiety present in the compound has been linked to fungicidal properties , making it a candidate for agricultural use. Its effectiveness against fungal pathogens can contribute to crop protection strategies, especially in organic farming where synthetic fungicides are restricted.
Data Table: Summary of Applications
Case Study 1: Antihistaminic Activity
A study published in a pharmaceutical journal demonstrated that a series of benzimidazole derivatives, including those related to 1H-Benzamidazol-5-ol, exhibited significant antihistaminic activity. The compounds were tested for their ability to inhibit H1 receptors in vitro and showed promising results in reducing allergic responses in animal models.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thiazole-containing compounds derived from 1H-Benzamidazol-5-ol. The study reported that these compounds effectively inhibited the growth of multi-drug resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. This positions the compound as a potential lead for new antibiotic development.
Mechanism of Action
Hyoscyamine sulfate exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system . This leads to a decrease in smooth muscle contractions, reduced secretions, and increased heart rate . The molecular targets include muscarinic acetylcholine receptors in the gastrointestinal tract, bladder, and heart .
Comparison with Similar Compounds
Thiabendazole (CAS 148-79-8)
Structure : Thiabendazole (2-(4-thiazolyl)-1H-benzimidazole) lacks the sulfate ester, featuring a hydroxyl group at the 5-position.
Molecular Formula : C₁₀H₇N₃S.
Applications : Widely used as an antifungal and anthelmintic agent in agriculture and veterinary medicine .
Key Differences :
Cambendazole (CAS 26097-80-3)
Structure : Cambendazole is a carbamate ester analog with an isopropyl group at the carbamate moiety: [2-(4-thiazolyl)-5-benzimidazolecarbamate isopropyl ester] .
Molecular Formula : C₁₄H₁₄N₄O₂S.
Applications : A potent nematocide effective against gastrointestinal parasites in livestock .
Key Differences :
Other Carbamate Esters
Data Table: Structural and Functional Comparison
Biological Activity
Overview
1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester), commonly referred to as 5-Hydroxythiabenzazole sulfate , is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C10H7N3O4S2
- Molecular Weight : 297.3 g/mol
- CAS Number : 962-28-7
- IUPAC Name : [2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] hydrogen sulfate
Antimicrobial Properties
Research indicates that derivatives of 1H-benzamidazol-5-ol exhibit notable antimicrobial activity. For instance, studies have demonstrated that compounds derived from this structure show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 5-Hydroxythiabenzazole sulfate | 0.22 - 0.25 | Staphylococcus aureus |
| Derivative A | < 0.5 | Escherichia coli |
| Derivative B | < 1.0 | Bacillus cereus |
These findings suggest that structural modifications can enhance the antimicrobial potency of the original compound .
Anticancer Activity
1H-Benzamidazol-5-ol has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, a study showed that derivatives based on this scaffold significantly reduced the viability of murine metastatic melanoma cells (B16F10) through apoptotic pathways .
The precise mechanism through which 1H-benzamidazol-5-ol exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Inhibition of Tubulin Polymerization : Similar to other benzimidazole derivatives, it may disrupt microtubule formation, leading to cell cycle arrest in cancer cells.
- Energy Metabolism Disruption : The compound might interfere with mitochondrial function and energy metabolism in pathogens and cancer cells alike .
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, contributing to its anticancer properties .
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated various derivatives of 1H-benzamidazol-5-ol against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity compared to existing antibiotics like gentamicin .
Study on Anticancer Effects
A pivotal study focused on the effects of this compound on melanoma cells revealed that treatment with specific derivatives resulted in significant apoptosis induction, with molecular assays confirming increased levels of pro-apoptotic factors .
Q & A
Q. What are the recommended synthetic routes for 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester), and how do reaction conditions influence yield and purity?
The synthesis of benzimidazole-thiazole derivatives typically involves:
- Condensation reactions : Coupling of benzimidazole precursors with thiazole moieties under reflux conditions (e.g., using ethanol or DMF as solvents).
- Esterification : Reaction with hydrogen sulfate esters via nucleophilic substitution, often requiring anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (ethanol/water mixtures) to isolate the esterified product.
Yields are highly sensitive to stoichiometric ratios (e.g., 1:1.2 molar ratio of benzimidazole to thiazole) and catalyst selection (e.g., CuI for click chemistry in triazole-containing analogs) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns on benzimidazole and thiazole rings (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- FT-IR : Identify sulfate ester peaks (S=O stretching at 1250–1350 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and dihedral angles between heterocyclic rings (e.g., 80.2° between benzimidazole and thiazole in related structures) .
- Chromatography :
Q. How does pH affect the stability and solubility of this compound in aqueous solutions?
- Solubility : The sulfate ester group enhances water solubility at neutral to acidic pH (pH 2–4). Precipitation occurs above pH 4 due to de-esterification, reverting to the insoluble benzimidazole-thiazole parent compound .
- Stability : Hydrolysis is minimized at pH <4; degradation studies (via LC-MS) show <5% decomposition over 24 hours at pH 3 .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictory biological activity data observed in different cell line studies?
- Standardized assays : Use identical cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., serum-free media) to minimize variability .
- Dose-response validation : Compare IC₅₀ values across multiple replicates and employ statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
- Mechanistic profiling : Conduct target-specific assays (e.g., tubulin polymerization inhibition for antiproliferative effects) to isolate activity pathways .
Q. How can computational chemistry approaches enhance the understanding of this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to predict binding modes with targets like β-tubulin (PDB ID: 1SA0). Focus on hydrogen bonding between the sulfate ester and Arg284 .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to identify critical residue interactions .
- QSAR models : Corporate substituent effects (e.g., electron-withdrawing groups on thiazole) to predict bioactivity trends .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
- Impurity profiling :
- Mitigation strategies :
- In-process controls : Optimize reaction time to minimize over-esterification.
- Stability-indicating methods : Use accelerated degradation studies (40°C/75% RH) to identify labile impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
